2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid
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Overview
Description
The compound “2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C12H12F3NO3S . It has an average mass of 307.289 Da and a monoisotopic mass of 307.049011 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H12F3NO3S . The presence of different functional groups such as the trifluoromethyl group, benzyl group, amino group, and sulfanyl group contribute to its unique structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the trifluoromethyl group, for example, could make the compound more lipophilic. The exact properties would need to be determined experimentally .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid have been found to exhibit antimicrobial and antifungal activities. For instance, derivatives containing the 5-oxo-[1,2,4]triazole ring demonstrated antimicrobial activity against various microorganisms, although they did not show antifungal activity against yeast-like fungi (Demirbas et al., 2004). Similarly, novel triazinone derivatives, synthesized by condensing certain compounds with various substituted phenyl acetic acids, exhibited antimicrobial properties and mosquito larvicidal activity (Kumara et al., 2015).
Antitumor Activities
Some compounds, including those related to the chemical structure , have shown potential antitumor activities. For example, certain Schiff and Mannich bases derived from acetic acid analogs were evaluated for their anti-inflammatory and analgesic activities, with some compounds displaying antitumor potential towards breast cancer (Gowda et al., 2011).
Corrosion Inhibition
Schiff bases structurally similar to the compound have been investigated as corrosion inhibitors in acidic solutions. These compounds significantly decreased the corrosion rate of mild steel in the presence of hydrochloric acid, indicating their potential utility in industrial applications (Behpour et al., 2009).
Catalytic Applications
Sulfonyl azides, which share structural similarities with the compound, are valuable in catalytic applications, particularly in diazo transfer to carbonyl compounds. These compounds have been used in the α-azidation of amide enolates and ester enolates in the synthesis of α-amino acid derivatives (Katritzky et al., 2008).
Synthesis of Fragrance and Flavoring Agents
Derivatives of acetic acid, including benzyl acetate, play a crucial role in the fragrance and flavoring industry. Their synthesis using green and clean processes is important for human health, with esterification reactions being a key method of production (Lalikoglu & Ince, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-20-7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUSFPEGALAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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